Lac-Val Demonstrates Unique, Genome-Wide Significant Genetic Loci Absent for Lac-Phe
In a metabolite genome-wide association study (mGWAS) of 2,811 participants, Lac-Val showed distinct genetic architecture compared to its analogs. A meta-analysis identified four genome-wide significant SNPs for Lac-Val, with the top signal being rs9313052 (P-value = 1.46 × 10⁻⁹). In stark contrast, Lac-Phe showed no genome-wide significant associations, even after meta-analysis [1]. This demonstrates that Lac-Val levels are influenced by specific, identifiable genetic factors, unlike Lac-Phe whose levels appear predominantly driven by non-genetic factors.
| Evidence Dimension | Presence of genome-wide significant genetic loci (P < 5 × 10⁻⁸) |
|---|---|
| Target Compound Data | 4 significant SNPs identified for Lac-Val (top SNP rs9313052, P = 1.46 × 10⁻⁹) |
| Comparator Or Baseline | Lac-Phe: 0 significant SNPs identified |
| Quantified Difference | Lac-Val has a significant, replicable genetic component; Lac-Phe does not, indicating fundamentally different biological regulation. |
| Conditions | mGWAS on serum from 2,811 participants, adjusted for age, sex, and genetic principal components. |
Why This Matters
For researchers studying the genetic determinants of metabolism, Lac-Val offers a tractable target with known genetic instruments, a critical advantage over Lac-Phe for Mendelian randomization studies.
- [1] Elashi AA, Naja K, Hedaya L, et al. N-Lactoyl amino acids: insights from metabolite genome-wide association studies and phenome-wide association analysis. Hum Mol Genet. 2025 Nov 2;34(22):1865-1873. View Source
